methyl 3-amino-4-(1H-pyrrol-1-yl)benzoate methyl 3-amino-4-(1H-pyrrol-1-yl)benzoate
Brand Name: Vulcanchem
CAS No.: 1242267-86-2
VCID: VC2655472
InChI: InChI=1S/C12H12N2O2/c1-16-12(15)9-4-5-11(10(13)8-9)14-6-2-3-7-14/h2-8H,13H2,1H3
SMILES: COC(=O)C1=CC(=C(C=C1)N2C=CC=C2)N
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24 g/mol

methyl 3-amino-4-(1H-pyrrol-1-yl)benzoate

CAS No.: 1242267-86-2

Cat. No.: VC2655472

Molecular Formula: C12H12N2O2

Molecular Weight: 216.24 g/mol

* For research use only. Not for human or veterinary use.

methyl 3-amino-4-(1H-pyrrol-1-yl)benzoate - 1242267-86-2

Specification

CAS No. 1242267-86-2
Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
IUPAC Name methyl 3-amino-4-pyrrol-1-ylbenzoate
Standard InChI InChI=1S/C12H12N2O2/c1-16-12(15)9-4-5-11(10(13)8-9)14-6-2-3-7-14/h2-8H,13H2,1H3
Standard InChI Key XGNKITGOYJEYDZ-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=C(C=C1)N2C=CC=C2)N
Canonical SMILES COC(=O)C1=CC(=C(C=C1)N2C=CC=C2)N

Introduction

Chemical Structure and Properties

Methyl 3-amino-4-(1H-pyrrol-1-yl)benzoate (CAS: 1242267-86-2) is characterized by a benzoate core featuring a methyl ester group, with an amino substituent at the 3-position and a pyrrole ring connected through its nitrogen atom at the 4-position of the benzene ring. This arrangement creates a molecule with distinctive electronic properties and reactivity patterns.

Physical Properties

The compound exhibits specific physical characteristics that are important for its identification, handling, and applications:

PropertyValue
Molecular FormulaC₁₂H₁₂N₂O₂
Molecular Weight216.24 g/mol
Physical StateSolid
Melting Point88-90°C
MDL NumberMFCD16890131
CAS Number1242267-86-2

These physical properties have been confirmed through analytical techniques and are consistent across different sources .

Chemical Identifiers

For standardized identification in chemical databases and research literature, the compound is associated with the following identifiers:

Identifier TypeValue
InChI1S/C12H12N2O2/c1-16-12(15)9-4-5-11(10(13)8-9)14-6-2-3-7-14/h2-8H,13H2,1H3
InChI KeyXGNKITGOYJEYDZ-UHFFFAOYSA-N

Structural Significance and Reactivity

The structural features of methyl 3-amino-4-(1H-pyrrol-1-yl)benzoate contribute significantly to its chemical behavior and potential applications. The presence of multiple functional groups creates opportunities for diverse chemical transformations.

Functional Group Analysis

The compound contains three key functional groups that define its reactivity profile:

  • Methyl Ester Group: The carboxymethyl moiety (-COOCH₃) can undergo hydrolysis, transesterification, and reduction reactions, providing pathways for further functionalization.

  • Amino Group: The primary amine at the 3-position serves as a nucleophilic center and can participate in numerous reactions including amide formation, diazonium chemistry, and various coupling reactions.

  • Pyrrole Ring: The five-membered heterocyclic ring connected at the 4-position contributes to the compound's electronic properties and can undergo typical pyrrole reactions including electrophilic substitution.

The spatial arrangement of these functional groups creates a unique reactivity profile that differentiates this compound from its structural analogs.

Spectroscopic Characterization

Spectroscopic analysis of methyl 3-amino-4-(1H-pyrrol-1-yl)benzoate provides crucial information for structure confirmation and purity assessment.

Predicted Spectral Features

Based on the structural composition, the following spectroscopic features would be expected:

Spectroscopic MethodAnticipated Features
¹H NMRSignals for methyl ester protons (δ ~3.8-3.9 ppm), aromatic protons of the benzene ring (δ ~6.7-7.8 ppm), pyrrole ring protons (δ ~6.2-6.9 ppm), and amino group protons (δ ~3.5-4.0 ppm, broad)
¹³C NMRSignals for carbonyl carbon (δ ~165-170 ppm), methyl carbon (δ ~51-52 ppm), aromatic carbons of benzene ring (δ ~110-145 ppm), and pyrrole ring carbons (δ ~108-122 ppm)
IRN-H stretching (3300-3500 cm⁻¹), C=O stretching (1700-1730 cm⁻¹), aromatic C=C stretching (1400-1600 cm⁻¹), and C-N stretching (1200-1350 cm⁻¹)
Mass SpectrometryMolecular ion peak at m/z 216 corresponding to the molecular weight

These spectroscopic features provide a fingerprint for identifying and characterizing the compound in research and quality control contexts.

Synthetic RouteDescriptionStarting MaterialsKey Considerations
Reduction of Nitro PrecursorConversion of the nitro group to an amino group in methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoateMethyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate (CAS: 937601-90-6)Selective reduction conditions to preserve the ester functionality; typical reducing agents include iron/acetic acid, zinc/ammonium chloride, or catalytic hydrogenation
N-ArylationN-arylation of pyrrole with an appropriate methyl 3-amino-4-halobenzoate precursorMethyl 3-amino-4-halobenzoate and pyrroleRequires appropriate coupling conditions; copper or palladium catalysis may be employed
Sequential FunctionalizationIntroduction of functional groups in a sequential manner to a simpler benzoate scaffoldMethyl 3-nitrobenzoateRequires control of regioselectivity for introduction of the pyrrole moiety prior to nitro group reduction

The choice of synthetic route would depend on factors such as availability of starting materials, scale requirements, and compatibility with other functional groups.

Comparative Analysis with Related Compounds

Examining structurally related compounds provides valuable context for understanding the properties and potential applications of methyl 3-amino-4-(1H-pyrrol-1-yl)benzoate.

Structural Analogs

CompoundMolecular FormulaStructural DifferencePotential Impact on Properties
Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoateC₁₁H₁₁N₃O₂Contains a pyrazole ring instead of pyrroleAdditional nitrogen in the heterocycle alters electronic properties; may influence biological activity and hydrogen bonding capabilities
Methyl 3-amino-4-(4-methyl-1H-pyrazol-1-yl)benzoateC₁₂H₁₃N₃O₂Features a 4-methylpyrazole moietyMethyl substituent on the heterocycle affects steric properties and lipophilicity
Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoateC₁₂H₁₀N₂O₄Contains a nitro group instead of an amino groupElectron-withdrawing nature of the nitro group significantly alters electronic properties and reactivity
Methyl 4-(1H-imidazol-1-yl)benzoateC₁₁H₁₀N₂O₂Imidazole ring at the 4-position without an amino group at the 3-positionDifferent heterocycle and substitution pattern changes hydrogen bonding capabilities and potential for coordination chemistry

These structural relationships suggest that methyl 3-amino-4-(1H-pyrrol-1-yl)benzoate is part of a broader family of heterocycle-substituted benzoates being explored for specific applications in synthetic and medicinal chemistry.

Applications in Research and Development

The unique structural features of methyl 3-amino-4-(1H-pyrrol-1-yl)benzoate suggest several potential applications across multiple disciplines.

Pharmaceutical Research

The compound's structure makes it potentially valuable in pharmaceutical development:

  • Building Block for Drug Synthesis: The presence of both an amino group and a methyl ester provides multiple points for derivatization, enabling the construction of more complex molecules with potential pharmaceutical activity.

  • Heterocyclic Scaffold: Pyrrole-containing compounds have demonstrated various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of functional groups in this compound could serve as a foundation for developing new therapeutic agents.

  • Structure-Activity Relationship Studies: As part of a series of related compounds, methyl 3-amino-4-(1H-pyrrol-1-yl)benzoate could contribute to understanding how structural modifications affect biological activity.

Material Science Applications

The compound may also have relevance in materials science:

  • Precursor for Functional Materials: Pyrrole derivatives are important in the development of conducting polymers and functional materials with specific electronic or optical properties.

  • Ligand Chemistry: The amino and ester functionalities could facilitate coordination to metal centers, potentially useful in catalyst development or metal-organic frameworks.

Safety AspectInformation
GHS ClassificationWarning (GHS07)
Hazard StatementsH302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)
Precautionary MeasuresP261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)
Storage ConditionsRecommended storage in dry conditions at room temperature

These safety considerations are essential for laboratory personnel working with this compound to prevent adverse health effects .

Future Research Directions

Several promising research directions could further enhance understanding and applications of methyl 3-amino-4-(1H-pyrrol-1-yl)benzoate:

  • Optimization of Synthetic Routes: Development of efficient, scalable synthesis methods with improved yields and reduced environmental impact.

  • Comprehensive Characterization: Detailed spectroscopic analysis including 2D NMR studies to fully elucidate electronic structure and reactivity patterns.

  • Derivatization Studies: Systematic exploration of reactions at the amino and ester groups to create libraries of derivatives with potential biological activity.

  • Biological Activity Screening: Evaluation of the compound and its derivatives for various biological activities including antimicrobial, anti-inflammatory, and anticancer properties.

  • Materials Applications: Investigation of the compound's potential in developing functional materials, particularly those utilizing the pyrrole moiety for electronic or optical properties.

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